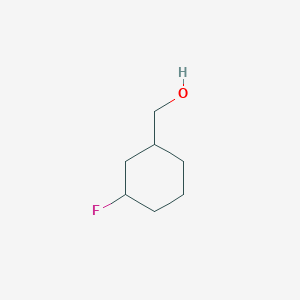

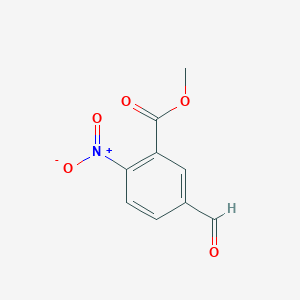

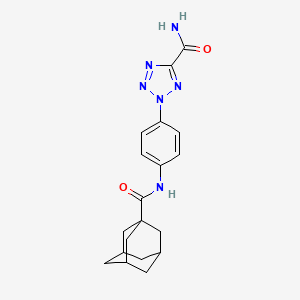

![molecular formula C13H16KNO4 B2895726 Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate CAS No. 2229558-05-6](/img/structure/B2895726.png)

Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate is a chemical compound with the CAS Number: 2229558-05-6 . It has a molecular weight of 289.37 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is1S/C13H17NO4.K/c1-13(2,3)18-10(15)7-6-9-5-4-8-14-11(9)12(16)17;/h4-5,8H,6-7H2,1-3H3,(H,16,17);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 289.37 .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Potassium 3-(3-(tert-butoxy)-3-oxopropyl)picolinate, due to its tert-butoxide group, can act as a strong base in organic synthesis. It is particularly useful in enantioselective synthesis of amines through transfer hydrogenation processes . This compound can facilitate the formation of C–C, C–N, C–O, and C–S bonds, which are fundamental in constructing complex organic molecules .

Synthesis of Aliphatic and Aromatic Amides

This potassium salt is employed in the synthesis of aliphatic and aromatic amides from corresponding esters and amines . The tert-butoxide group serves as a base, promoting the deprotonation necessary for the nucleophilic attack on the ester, leading to amide formation.

Intramolecular Cyclization

The compound is used as a base in the intramolecular cyclization of aryl ethers, amines, and amides . This process is crucial for the formation of various cyclic compounds, which have applications ranging from pharmaceuticals to materials science.

Green Chemistry Applications

Potassium 3-(3-(tert-butoxy)-3-oxopropyl)picolinate aligns with the principles of green chemistry, offering an environmentally benign alternative to traditional reagents used in catalysis . Its use minimizes the environmental impact by avoiding heavy metals and reducing waste.

Aromatic C-H Transformation

This compound can promote direct arylation of unactivated arenes with aryl iodides and bromides in a transition-metal-free manner . Such transformations are valuable for creating biaryls, which are common structures in many organic compounds, including pharmaceuticals.

Mechanistic Studies in Organic Reactions

Potassium 3-(3-(tert-butoxy)-3-oxopropyl)picolinate can be used to study mechanisms of organic reactions. For example, it has been used to investigate the dimerization of heterocyclic N-oxides, providing insights into the role of bases in such processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

potassium;3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.K/c1-13(2,3)18-10(15)7-6-9-5-4-8-14-11(9)12(16)17;/h4-5,8H,6-7H2,1-3H3,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPWKKIBQWCCTJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=C(N=CC=C1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16KNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-(3-(tert-butoxy)-3-oxopropyl)picolinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

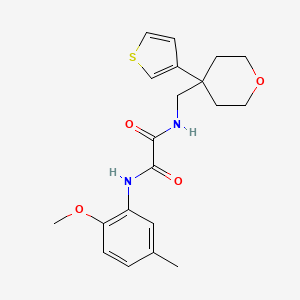

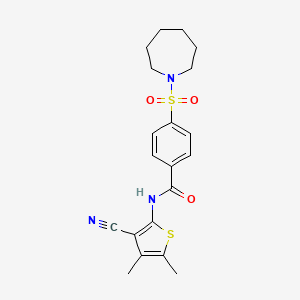

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

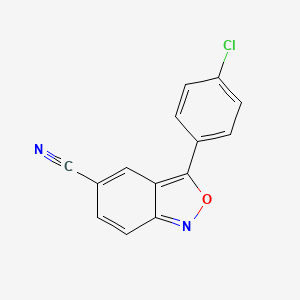

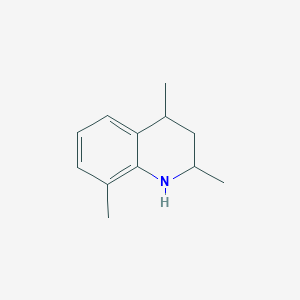

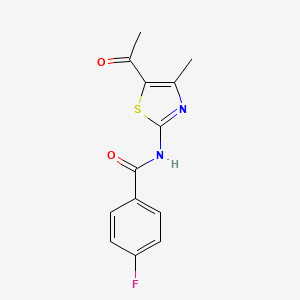

![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

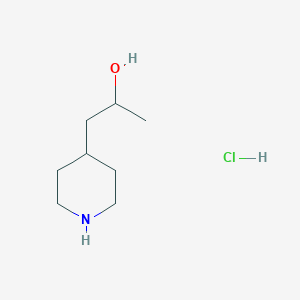

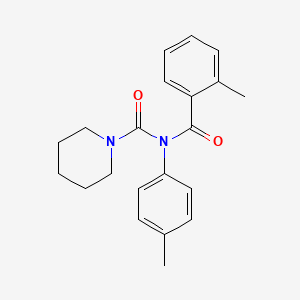

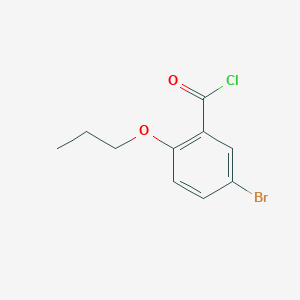

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)